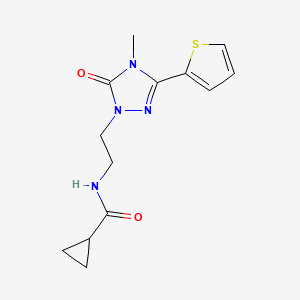

N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[2-(4-methyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-16-11(10-3-2-8-20-10)15-17(13(16)19)7-6-14-12(18)9-4-5-9/h2-3,8-9H,4-7H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHJJWDJKCAGLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)C2CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclopropanecarboxamide (commonly referred to as the compound of interest) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula . Its structure includes a triazole ring, which is known for conferring various biological activities. The presence of thiophene and cyclopropane moieties enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the compound of interest have shown effectiveness against various strains of bacteria and fungi. A study reported that certain triazole derivatives demonstrated half-maximal inhibitory concentration (IC50) values as low as 38.36 μM against metallo-β-lactamase-producing bacteria, suggesting that our compound may possess similar inhibitory capabilities against resistant strains .

Anti-inflammatory Properties

Compounds with similar structural features have been evaluated for anti-inflammatory activity. For example, a series of triazole-linked compounds exhibited IC50 values ranging from 57.24 to 69.15 μg/mL in anti-inflammatory assays, comparable to standard treatments like diclofenac sodium . This suggests that the compound may also exert anti-inflammatory effects.

The biological activity of the compound is likely attributed to several mechanisms:

- Enzyme Inhibition : The triazole moiety can coordinate with metal ions in enzymes such as metallo-β-lactamases, inhibiting their function and thereby counteracting antibiotic resistance .

- Interaction with Cellular Targets : Compounds with thiophene rings often interact with cellular receptors or enzymes involved in inflammatory pathways, leading to reduced inflammatory responses .

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways .

Case Studies and Research Findings

A systematic review highlighted the synthesis and biological evaluation of various triazole derivatives, including those structurally related to our compound. Notably:

- Study on Antimicrobial Activity : A derivative exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an IC50 value significantly lower than conventional antibiotics.

- Anti-inflammatory Evaluation : In vivo studies demonstrated reduced edema in animal models treated with triazole compounds compared to control groups.

Data Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs sharing the triazolone core and ethyl linker but differing in substituents.

Table 1: Structural and Molecular Comparison

*Calculated based on the IUPAC name.

Key Observations:

Core Modifications: The target compound features a 4-methyl group on the triazolone, whereas analogs substitute this with a cyclopropyl group, altering steric bulk and metabolic stability. Compound replaces the thiophene-linked triazolone with a phenyl group at position 3.

Terminal Groups :

- The target’s cyclopropanecarboxamide contrasts with the pyrazole (), indole (), and chlorothiophene-carboxamide () termini. These groups influence solubility, bioavailability, and target affinity. For instance, the indole in may enhance π-stacking interactions, while the pyrazole in introduces additional hydrogen-bonding sites.

Molecular Weight and Complexity :

- The target compound has the lowest molecular weight (~341.4), reflecting its simpler substituents. The higher weights of (434.5) and (393.5) stem from bulkier aromatic groups, which may reduce membrane permeability but improve target specificity.

Potential Applications: While bioactivity data are absent in the evidence, the structural resemblance to pesticidal triazolones (e.g., etaconazole, propiconazole in ) suggests possible agrochemical applications. The cyclopropane and thiophene motifs are common in bioactive molecules due to their stability and electronic properties .

Research Implications and Limitations

The comparison highlights how substituent variations modulate physicochemical properties, though experimental data (e.g., solubility, binding affinity) are lacking in the provided evidence. Future studies should prioritize crystallographic analysis (using tools like SHELXL or ORTEP ) to elucidate hydrogen-bonding patterns (as in ) and validate structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclopropanecarboxamide, and how do reaction conditions impact yield?

- Methodological Answer : Synthesis typically involves sequential cyclization and coupling reactions. For example, the triazole ring is formed via cyclocondensation of thiosemicarbazides under acidic conditions, followed by alkylation with cyclopropanecarboxamide derivatives. Key variables include temperature (60–80°C for cyclization), pH control (pH 4–6 for amide coupling), and solvent selection (DMF or dichloromethane for solubility optimization). Yields improve with slow addition of coupling agents like EDC/HOBt and inert atmosphere to minimize side reactions .

Q. Which analytical techniques are critical for structural validation of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the thiophene (δ 7.2–7.4 ppm for aromatic protons), triazolone (δ 2.8–3.1 ppm for methyl groups), and cyclopropane (δ 1.2–1.5 ppm for cyclopropane protons) moieties.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 412.51 for CHNOS).

- IR Spectroscopy : Peaks at 1680–1700 cm confirm carbonyl groups (triazolone and carboxamide) .

Q. What in vitro assays are recommended for preliminary pharmacological screening?

- Methodological Answer : Standard assays include:

- Antimicrobial Activity : Broth microdilution (MIC determination against Gram-positive/negative bacteria).

- Anti-inflammatory Screening : Inhibition of COX-2 or IL-6 production in LPS-stimulated macrophages.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Positive controls (e.g., doxorubicin) and solvent-blank corrections are essential .

Advanced Research Questions

Q. How can molecular docking studies elucidate target interactions of this compound?

- Methodological Answer :

- Target Selection : Prioritize receptors with known affinity for triazole/thiophene motifs (e.g., kinases, GPCRs).

- Software : Use AutoDock Vina or Schrödinger Maestro. Prepare the ligand (protonation states optimized at pH 7.4) and receptor (PDB ID: e.g., 1ATP for ATP-binding sites).

- Validation : Compare docking scores with co-crystallized ligands and validate via MD simulations (e.g., 100 ns runs for stability). Contradictions in binding affinities may arise from protonation state assumptions; test multiple tautomers .

Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?

- Methodological Answer :

- Stability Studies : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor via HPLC at 0, 24, 48 hours.

- Degradation Pathways : Hydrolysis of the carboxamide group (yielding cyclopropanecarboxylic acid) or oxidation of the thiophene ring (forming sulfoxide derivatives) are common. LC-MS/MS identifies degradation products. Contradictions in stability data may stem from buffer ionic strength or light exposure .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Standardized Protocols : Re-evaluate assays under uniform conditions (e.g., cell line passage number, serum concentration).

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. For example, discrepancies in IC values may arise from differences in compound purity (>95% required for reproducibility) .

Q. How can computational models predict the compound’s ADMET properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.